Glyuranolide

Beschreibung

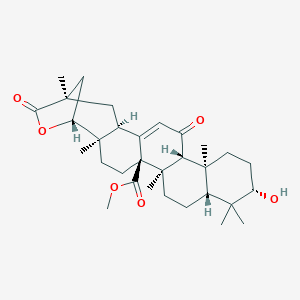

Glyuranolide is a triterpenoid lactone isolated from the roots of Glycyrrhiza uralensis Fisch (Chinese licorice), a plant widely used in traditional medicine. Its chemical structure, determined via IR, UV, MS, and advanced NMR techniques (COSY, NOESY, INEPT), is defined as 3β,22α-dihydroxy-11-oxo-Δ12-oleanene-27α-methoxy carbonyl-29-oic acid (29,22α-) lactone . With the molecular formula C₃₁H₄₄O₆, it belongs to the oleanane-type triterpenoids, characterized by a complex hexacyclic framework and a γ-lactone ring . Glyuranolide has a melting point of 301–303°C and exhibits moderate oral bioavailability (OB% = 34.32%) and drug-likeness (DL = 0.55) .

Eigenschaften

CAS-Nummer |

123914-44-3 |

|---|---|

Molekularformel |

C7H7N3O4 |

Molekulargewicht |

512.7 g/mol |

IUPAC-Name |

methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate |

InChI |

InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1 |

InChI-Schlüssel |

MKDSBDQLSLPNOQ-YDJDNKAXSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |

Synonyme |

3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid glyuranolide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparison

| Compound | Class | Molecular Formula | OB% | DL | Key Structural Features |

|---|---|---|---|---|---|

| Glyuranolide | Triterpenoid lactone | C₃₁H₄₄O₆ | 34.32 | 0.55 | Oleanane skeleton, γ-lactone, methoxy ester |

| Glabridin | Isoflavan | C₂₀H₂₀O₄ | 53.25 | 0.47 | Isoflavone backbone, prenyl group |

| Glypallichalcone | Chalcone | C₂₁H₂₂O₄ | 61.60 | 0.19 | Chalcone skeleton, hydroxyl groups |

| Euchrenone | Flavonoid | C₂₀H₁₈O₅ | 30.29 | 0.57 | Flavone core, methoxy substituents |

Key Observations :

- Glyuranolide has a lower OB% than Glypallichalcone (61.6%) but higher DL than Glabridin (0.55 vs. 0.47), suggesting better membrane permeability despite moderate absorption .

- Unlike flavonoids (e.g., Glabridin), Glyuranolide’s triterpenoid structure confers rigidity and diverse hydrogen-bonding sites, influencing target selectivity .

Target Affinity and Mechanism of Action

Key Findings :

- Glyuranolide binds strongly to HSP90AA1, a chaperone protein implicated in COPD and cancer, with a binding energy (-6.35 kcal/mol) comparable to Glabridin’s interaction with AKT1 (-7.37 kcal/mol) .

Functional Roles in Disease Models

- Anti-inflammatory Effects: Glyuranolide downregulates RAS/RAF/FoxO signaling in COPD, reducing lung inflammation . In contrast, Glabridin suppresses NF-κB in atherosclerosis .

- Metabolic Disorders: Glyuranolide is a core component in Danzhixiaoyao Pills, targeting MAFLD and depression via AKT1 and IL1B modulation, whereas Glabridin primarily affects lipid metabolism .

- Antiviral Activity: Glyuranolide’s interaction with SARS-CoV-2 proteins contrasts with Glypallichalcone’s PI3K-mediated antiviral mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.